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Compound of Interest

Compound Name: Psoralen-c 2 cep

Cat. No.: B15344156

Psoralens are a class of naturally occurring heterocyclic compounds that have become
indispensable tools in molecular biology.[1] These planar molecules readily intercalate into the
helical structure of double-stranded DNA and RNA.[1][2] Upon exposure to long-wavelength
ultraviolet light (UVA, ~365 nm), psoralens become photoactivated and form covalent
cyclobutane linkages with adjacent pyrimidine bases (primarily thymine and uracil).[1][3][4] This
process can result in two types of adducts: a monoadduct, where the psoralen attaches to a
single pyrimidine, or a diadduct, which creates an interstrand cross-link (ICL) by binding to
pyrimidines on opposite strands.[1][5] These ICLs are highly stable but can be photoreversed
with short-wavelength UV light (~254 nm).[1][6]

The term "Psoralen-C2-CEP" refers to a specific chemical reagent used for synthesizing
custom oligonucleotides: Psoralen-C2 Phosphoramidite. In this context:

e Psoralen is the photoactive core molecule.

o C2 refers to a two-carbon linker that attaches the psoralen moiety to the oligonucleotide
backbone. This linker provides the flexibility needed for the psoralen to effectively intercalate
into the target nucleic acid duplex.[1]

o CEP (2-cyanoethyl phosphoramidite) is the chemical group that enables the incorporation of
the psoralen-C2 modifier into a growing oligonucleotide chain during automated solid-phase
synthesis.
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This guide details the mechanism, applications, and experimental considerations for using
oligonucleotides modified with Psoralen-C2 phosphoramidite in molecular biology research and
drug development.

Core Mechanism of Action

The utility of psoralen-modified oligonucleotides stems from their ability to form highly specific
and irreversible cross-links with target nucleic acid sequences. The process is a two-step
reaction initiated by UVA light.

/I Node Definitions Intercalation [label="Psoralen Intercalation\n(into dsSDNA/dsRNA)",
fillcolor="#F1F3F4", fontcolor="#202124"]; Monoadduct [label="Monoadduct Formation",
fillcolor="#F1F3F4", fontcolor="#202124"]; Diadduct [label="Diadduct (ICL)\nFormation",
fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reversal [label="Photoreversal",
fillcolor="#F1F3F4", fontcolor="#202124"]; Target [label="Original Target\n(dsDNA/dsRNA)",
shape=cylinder, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edge and Pathway Definitions Intercalation -> Monoadduct [label="UVA Light (365 nm)"];
Monoadduct -> Diadduct [label="UVA Light (365 nm)"]; Diadduct -> Reversal [label="UV Light
(254 nm)"]; Reversal -> Target [style=dashed];

/I Invisible nodes for alignment subgraph { rank=same; Intercalation; Monoadduct; Diadduct; } }

Caption: General mechanism of psoralen photo-cross-linking and reversal.

Applications in Molecular Biology and Drug
Development
Probing RNA and DNA Structure

Psoralen cross-linking is a powerful technique for elucidating the secondary and tertiary
structures of nucleic acids in vivo and in vitro.[1][6][7] By cross-linking pyrimidines that are in
close proximity within a folded structure, researchers can map base-pairing interactions,
including those that are long-range.[7]

A prominent application is the PARIS (Psoralen Analysis of RNA Interactions and Structures)
method, which maps transcriptome-wide RNA-RNA interactions at near base-pair resolution.[6]
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[8][9] This technique combines in vivo psoralen cross-linking, 2D gel purification of cross-linked
fragments, proximity ligation, and high-throughput sequencing to provide a global view of the
RNA structurome.[6][8]

// Node Definitions A [label="In Vivo Cross-linking\n(AMT Psoralen + 365 nm UVA)",
fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="RNA Extraction &\nPartial RNase
Digestion”, fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="2D Gel
Electrophoresis\n(Purify cross-linked fragments)", fillcolor="#FBBCO05", fontcolor="#202124"]; D
[label="Proximity Ligation\n(Join ends of duplex)", fillcolor="#F1F3F4", fontcolor="#202124"]; E
[label="Reverse Transcription\n& High-Throughput Sequencing", fillcolor="#34A853",
fontcolor="#FFFFFF"]; F [label="Computational Analysis\n(Map RNA structures/interactions)",
fillcolor="#5F6368", fontcolor="#FFFFFF"];

/l Workflow EdgesA->B->C->D->E->F;}

Caption: The experimental workflow for the PARIS method.[6][8]

Studying DNA Repair Pathways

Psoralen-induced ICLs are among the most cytotoxic forms of DNA damage because they
block the progression of replication forks and transcription complexes.[4][5] This makes
psoralen an ideal tool for studying the complex cellular pathways responsible for ICL repair.[5]
[10] Researchers can induce ICLs in a controlled manner and then monitor the recruitment of
repair factors, the kinetics of lesion removal, and the activation of cell cycle checkpoints and
apoptotic pathways. Studies have shown that the Fanconi anemia (FA) and nucleotide excision
repair (NER) pathways are critical for resolving these lesions. Psoralen-induced ICLs are
known to trigger an ATR-dependent signaling cascade that leads to the phosphorylation and
activation of the p53 tumor suppressor.[4]

// Node Definitions ICL [label="Psoralen-Induced ICL", fillcolor="#EA4335",
fontcolor="#FFFFFF"]; Stall [label="Stalled Replication Fork\n& Transcription Complex",
fillcolor="#FBBCO05", fontcolor="#202124"]; ATR [label="ATR Kinase Activation",
fillcolor="#F1F3F4", fontcolor="#202124"]; p53 [label="p53 Phosphorylation\n(Ser15)",
fillcolor="#F1F3F4", fontcolor="#202124"]; Arrest [label="Cell Cycle Arrest", fillcolor="#34A853",
fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853",
fontcolor="#FFFFFF"];
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I/l Pathway Edges ICL -> Stall -> ATR -> p53; p53 -> Arrest; p53 -> Apoptosis; }

Caption: Simplified signaling pathway induced by psoralen ICLs.[4]

Antigene and Antisense Therapeutics

In the realm of drug development, psoralen-modified oligonucleotides are explored as potent
antigene and antisense agents.[11]

» Antigene Strategy: A psoralen-conjugated oligonucleotide can be designed to bind to a
specific sequence in the major groove of duplex DNA, forming a stable triple helix.[1]
Subsequent irradiation with UVA light creates a permanent ICL at the target site, which can
irreversibly inhibit gene transcription.[12]

o Antisense Strategy: Similarly, a psoralen-modified antisense oligonucleotide can bind to a
complementary mRNA sequence. Photo-cross-linking creates a covalent bond that can block
translation or promote mMRNA degradation.

This approach offers a high degree of specificity and the potential for permanent gene
silencing, making it an attractive therapeutic strategy.

// Node Definitions Oligo [label="Psoralen-Modified\nOligonucleotide", fillcolor="#4285F4",
fontcolor="#FFFFFF"]; DNA [label="Target Duplex DNA", fillcolor="#F1F3F4",
fontcolor="#202124"]; Triplex [label="Triple Helix\nFormation", fillcolor="#FBBCO05",
fontcolor="#202124"]; Crosslink [label="Permanent ICL", fillcolor="#EA4335",
fontcolor="#FFFFFF"]; Block [label="Transcription Blocked", shape=cds, fillcolor="#5F6368",
fontcolor="#FFFFFF"];

/I Workflow Edges {Oligo, DNA} -> Triplex [arrowhead=none]; Triplex -> Crosslink [label="UVA
(365 nm)"]; Crosslink -> Block; }

Caption: Workflow for psoralen-based antigene therapy.[1][12]

Quantitative Data Summary

The efficiency and outcome of psoralen cross-linking depend on the specific psoralen
derivative and the experimental conditions.
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Table 1: Psoralen Derivative Properties and Cross-linking Efficiency

Psoralen Derivative

Key Feature

ICL Formation
Efficiency

Application Note

8-Methoxypsoralen (8-
MOP)

High ICL yield

Up to 40% of adducts
form ICLs[5]

Commonly used as a
model ICL-inducing
agent in DNA repair
studies.[5]

4,5'8-
trimethylpsoralen
(TMP)

High reactivity

Forms monoadducts
quickly, which convert
to diadducts over
time.[13]

Used to study DNA
supercoiling and
replication

intermediates.[14]

4’-aminomethyl-

The derivative of

choice for in vivo RNA

) Water-soluble Highly efficient structure analysis like
trioxsalen (AMT) .
PARIS due to its
solubility.[2][6]
Used as a control to
o ] Forms only distinguish effects of
Angelicin Monofunctional
monoadducts ICLs from

monoadducts.[4]

Table 2: Typical Experimental Parameters for In Vivo Cross-linking
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Parameter Value Range Notes

Concentration is optimized
Psoralen Concentration 10 pg/mL - 0.5 mg/mL[6][15] based on cell type and desired

cross-linking density.

. ) ) Allows for cellular uptake and
Incubation Time 4 - 30 minutes[6][12][15] _ o o
intercalation into nucleic acids.

Standard wavelength for
UVA Wavelength 365 nm[12][13][14][15] o
activating psoralens.

Irradiation is often performed
_ ~3.6 kJJ/m2or5-15 ] o
UVA Dose / Time ) on ice to minimize cellular
minutes[12][15]
damage.[15]

Used to reverse cross-links for
Reversal Wavelength 254 nm[1][6] )
analysis.

Experimental Protocols

Protocol 1: In Vivo Psoralen Cross-linking of Cellular
RNA (Adapted from PARIS)[6]

o Cell Culture: Grow adherent cells in 10 cm plates to approximately 70% confluency.

e Psoralen Incubation: Prepare a 0.5 mg/mL solution of AMT psoralen in 1x PBS. Remove the
cell culture medium, wash the cells once with 1x PBS, and add 0.4 mL of the AMT solution
(or 1x PBS as a control).

 Incubation: Incubate the plates for 30 minutes under normal cell culture conditions (e.g.,
37°C, 5% CO2).

o UVA Irradiation: Place the culture dishes on an ice bed and expose them to 365 nm UVA
light. The exact energy dose should be calibrated, but a typical exposure might be ~2-5
kJ/m2.

o Cell Harvesting: Immediately after irradiation, wash the cells with ice-cold PBS and harvest
them by scraping.
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» Nucleic Acid Extraction: Proceed immediately with RNA extraction using a standard protocol
(e.g., TRIzol). The cross-links are stable throughout this process.

Protocol 2: Analysis and Reversal of Psoralen Cross-
links[5][6][15]

e Denaturing Gel Electrophoresis:

o Resuspend the extracted nucleic acid samples in a denaturing loading buffer (e.g.,
containing formamide or DMSO).

o Denature the samples by heating at 80-95°C for 5 minutes.

o Separate the fragments on a denaturing polyacrylamide or agarose gel. Cross-linked
species will migrate slower than their non-cross-linked counterparts.

 Visualization:
o Stain the gel with a fluorescent dye like SYBR Gold or ethidium bromide.

o Image the gel using a transilluminator with a wavelength that does not cause
photoreversal (e.g., >300 nm).[6]

e Photoreversal of Cross-links:
o Excise the gel band corresponding to the cross-linked species.

o Place the gel slice in a UV stratalinker or on a UV transilluminator and irradiate with 254
nm light. A typical dose is 1200 pJoules, often applied to both sides of the gel slice.[15]

o The reversed products can be eluted from the gel and analyzed further, for example, by
running on a second dimension gel to separate the previously linked fragments.[6]

Conclusion

Psoralen-C2 phosphoramidite is a critical reagent that enables the synthesis of
oligonucleotides capable of targeted, light-activated covalent cross-linking. These modified
probes are versatile tools with broad applications, from fundamental studies of nucleic acid
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structure and DNA repair to the development of innovative antigene therapeutics. By providing
a mechanism for irreversibly locking onto a specific DNA or RNA sequence, psoralen-based
technologies offer a unigue combination of specificity and permanence that continues to drive
discovery in molecular biology and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Phosphoramidite]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15344156#psoralen-c-2-cep-applications-in-
molecular-biology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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